11beta-Hydroxyandrosterone

Descripción general

Descripción

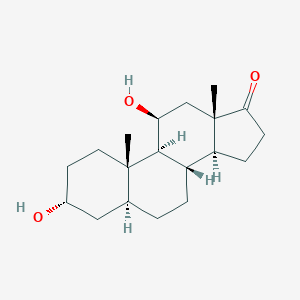

11β-Hydroxyandrosterone (11β-OH-An) is a C19 steroid metabolite belonging to the 11-oxygenated androgen family. It is synthesized primarily in the adrenal glands via the action of CYP11B1 (11β-hydroxylase) on androstenedione (A4), producing 11β-hydroxyandrostenedione (11OHA4), which is further metabolized by 17β-hydroxysteroid dehydrogenase (17βHSD) and 5α-reductase (SRD5A) to form active androgens like 11β-hydroxytestosterone (11OHT) and 11-ketotestosterone (11KT) . This pathway is critical in conditions such as congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS), where dysregulated adrenal steroidogenesis leads to androgen excess .

11β-OH-An is excreted in urine as a glucuronide conjugate, making it a measurable biomarker in clinical assessments of hyperandrogenism . Its sulfate derivative, 11β-hydroxyandrosterone sulfate, has been implicated in metabolic studies, showing reduced levels in offspring of obese mothers, suggesting environmental influences on adrenal steroid output .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El sulfato de níquel se puede sintetizar en laboratorios disolviendo óxido de níquel en ácido sulfúrico. La reacción produce una solución concentrada de sulfato de níquel heptahidratado, que al calentarla, forma cristales de sulfato de níquel hexahidratado . La reacción general es: [ \text{NiO} + \text{H}2\text{SO}_4 \rightarrow \text{NiSO}_4 + \text{H}_2\text{O} ]

Métodos de producción industrial: La producción industrial de sulfato de níquel implica el procesamiento hidrometalúrgico de minerales de níquel y el reciclaje de productos que contienen níquel. El proceso incluye la disolución de óxido de níquel en ácido sulfúrico caliente y diluido dentro de un reactor sellado, donde se introduce oxígeno para mantener una temperatura y presión constantes. Esto da como resultado una solución concentrada de sulfato de níquel, que luego se purifica eliminando impurezas mediante carbonato de bario {_svg_3} .

Análisis De Reacciones Químicas

El sulfato de níquel experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El sulfato de níquel se puede oxidar para formar óxido de níquel. Por ejemplo: [ 2 \text{NiSO}4 + \text{O}_2 \rightarrow 2 \text{NiO} + 2 \text{SO}_3 ]

Reducción: El sulfato de níquel se puede reducir con gas hidrógeno para producir metal de níquel: [ \text{NiSO}_4 + 4 \text{H}_2 \rightarrow \text{Ni} + \text{H}_2\text{SO}_4 + 3 \text{H}_2\text{O} ]

Sustitución: El sulfato de níquel reacciona con hidróxido de sodio para formar hidróxido de níquel y sulfato de sodio: [ \text{NiSO}_4 + 2 \text{NaOH} \rightarrow \text{Ni(OH)}_2 + \text{Na}_2\text{SO}_4 ]

Reactivos y condiciones comunes:

Agentes oxidantes: Oxígeno, ácido nítrico.

Agentes reductores: Gas hidrógeno.

Bases: Hidróxido de sodio.

Productos principales:

- Óxido de níquel (NiO)

- Metal de níquel (Ni)

- Hidróxido de níquel (Ni(OH)₂)

Aplicaciones Científicas De Investigación

Biosynthesis and Mechanism of Action

11OHA is primarily synthesized in the adrenal cortex through the action of cytochrome P450 11β-hydroxylase (CYP11B1), which catalyzes the conversion of androstenedione and testosterone into 11-hydroxy derivatives. This process is crucial for maintaining androgen levels, particularly in individuals with adrenal insufficiencies or disorders such as congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS) .

Physiological Functions

- Androgenic Activity :

- Role in Adrenal Disorders :

- Metabolic Influence :

Endocrine Disorders

- Congenital Adrenal Hyperplasia (CAH) : Elevated levels of 11OHA are characteristic of CAH due to 21-hydroxylase deficiency. The hormone's measurement is critical for diagnosing and managing this condition .

- Polycystic Ovary Syndrome (PCOS) : Elevated 11OHA levels have been observed in women with PCOS, making it a potential biomarker for diagnosis and treatment monitoring .

Cancer Research

- Prostate Cancer : Studies suggest that 11OHA may play a role in the progression of castration-resistant prostate cancer by promoting AR activity even in low testosterone conditions . Its metabolites have been linked to adverse outcomes in endometrial cancer cases, indicating a need for further investigation into their prognostic significance .

Stress Response

- The regulation of cortisol via 11OHA highlights its importance in stress-related disorders. Understanding its dynamics could lead to better management strategies for conditions like Cushing's syndrome .

Research Findings

Recent studies have provided insights into the circulating levels and biological significance of 11OHA:

- A study found that 11OHA contributes significantly to the total androgen pool in active young males, accounting for a notable percentage of circulating steroid hormones .

- Another investigation revealed that variations in preoperative and postoperative levels of 11OHA correlated with clinical outcomes in endometrial cancer patients, suggesting its potential as a prognostic marker .

Data Table: Summary of Research Findings on 11beta-Hydroxyandrosterone

| Study | Focus Area | Key Findings |

|---|---|---|

| Rege et al. (2018) | Androgen Activity | Demonstrated androgenic activity comparable to testosterone; important for prostate cancer research. |

| Rupa Health (2024) | Clinical Significance | Highlighted roles in CAH and PCOS; emphasized metabolic influence on hormone levels. |

| Frontiers in Endocrinology (2023) | Cancer Prognosis | Linked circulating levels of 11OHA to adverse outcomes in endometrial cancer cases. |

Mecanismo De Acción

El sulfato de níquel ejerce sus efectos principalmente a través de su interacción con proteínas y enzimas celulares. Puede unirse a las histonas, lo que lleva a modificaciones postraduccionales que afectan la expresión genética. Los iones de níquel también pueden generar especies reactivas de oxígeno, provocando estrés oxidativo y daño al ADN . Estas interacciones contribuyen a sus propiedades cancerígenas.

Comparación Con Compuestos Similares

Metabolic Pathways and Enzyme Interactions

- 11β-OH-An vs. 11OHA4 : 11β-OH-An is a downstream metabolite of 11OHA4, requiring 5α-reductase (SRD5A) for its formation. In contrast, 11OHA4 is a direct product of CYP11B1 and serves as a substrate for both 11KT and 11OHT biosynthesis via AKR1C3 and 17βHSD, respectively .

- 11KT vs. Testosterone : 11KT exhibits 33% of testosterone’s binding affinity to the androgen receptor but circulates at higher concentrations in adrenal disorders, contributing significantly to hyperandrogenism in women with PCOS . Unlike testosterone, 11KT is unaffected by gonadal suppression, making it a key marker in adrenal-specific androgen excess .

Clinical Significance

- Diagnostic Utility: 11β-OH-An sulfate is reduced in metabolic dysfunction linked to maternal obesity, whereas 11KT and 11OHA4 are elevated in CAH and PCOS. ROC analysis shows 11OHT’s fold elevation effectively differentiates poor vs. good clinical control in 21-hydroxylase deficiency (AUC = 0.78) .

- Therapeutic Targets: Inhibition of HSD11B1, which converts cortisone to cortisol, paradoxically increases 11KT production via AKR1C3, counteracting metabolic benefits in trials targeting glucocorticoid excess .

Quantitative Differences

- Concentrations : In CAH, 11OHT levels are 1140-fold higher than controls, while 11KT concentrations correlate with disease severity . 11β-OH-An sulfate is 0.42-fold lower in offspring of obese mothers vs. controls .

- Enzyme Kinetics : CYP11B1 catalyzes 11β-hydroxylation of A4 with a $ Km $ of 1.2 μM, whereas AKR1C3 reduces 11OHA4 to 11KT with a $ Km $ of 0.8 μM, indicating tighter substrate binding for the latter .

Actividad Biológica

11beta-Hydroxyandrosterone (11-OH-A) is an important steroid hormone that plays a significant role in various physiological processes. It is primarily synthesized in the adrenal glands and is involved in the metabolism of androgens. This article provides a comprehensive overview of the biological activity of 11-OH-A, including its biosynthesis, physiological effects, clinical significance, and implications in disease states.

Biosynthesis and Metabolism

11-OH-A is synthesized from dehydroepiandrosterone (DHEA) through the action of cytochrome P450 11β-hydroxylase (CYP11B1). This enzyme catalyzes the conversion of adrenal-derived androstenedione (A4) and testosterone (T) into 11β-hydroxyandrostenedione (11OHA4) and 11β-hydroxytestosterone (11OHT), respectively. These compounds can then be further metabolized to produce 11-OH-A .

The metabolic pathway of 11-OH-A involves several key enzymes:

- CYP11B1 : Catalyzes the hydroxylation of steroid precursors.

- 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) : Converts 11OHA4 to 11-ketoandrostenedione (11KA4), which is a precursor for the potent androgen 11-ketotestosterone (11KT).

- Aldo-keto reductase 1C3 (AKR1C3) : Activates 11KA4 to produce active androgens like 11KT .

Physiological Effects

Androgenic Activity :

11-OH-A exhibits androgenic properties, contributing to the development of male secondary sexual characteristics. It has been shown to influence hair growth patterns, particularly in scalp and body hair . Unlike traditional androgens, levels of 11-OH-A do not decline with age, indicating its continuous relevance throughout life .

Influence on Metabolism :

Research indicates that levels of 11-OH-A are affected by metabolic factors such as body mass index (BMI) and insulin resistance. In conditions like polycystic ovary syndrome (PCOS), elevated levels of adrenal-derived androgens, including 11-OH-A, have been observed, suggesting a role in metabolic dysregulation .

Clinical Significance

Disease Associations :

Elevated levels of 11-OH-A have been implicated in various clinical conditions:

- Congenital Adrenal Hyperplasia (CAH) : A genetic disorder affecting adrenal hormone production can lead to increased levels of adrenal androgens, including 11-OH-A.

- Cushing's Syndrome : Characterized by excess cortisol production, this condition also affects androgen levels.

- Chronic Kidney Disease (CKD) : Impaired renal function affects the metabolism of 11-OH-A due to reduced activity of HSD11B2, leading to lower circulating levels of active androgens .

Research Findings and Case Studies

A study involving patients with CKD demonstrated that impaired HSD11B2 activity resulted in decreased biosynthesis of 11-oxygenated androgens. Serum concentrations of key metabolites were significantly lower in CKD patients compared to healthy controls, highlighting the importance of renal function in regulating androgen metabolism .

Data Table: Key Research Findings on this compound

Q & A

Basic Research Questions

Q. What are the primary methodologies for detecting and quantifying 11β-hydroxyandrosterone in biological samples?

- Answer : 11β-hydroxyandrosterone is typically measured using liquid chromatography-mass spectrometry (LC-MS) due to its high specificity for steroid metabolites. In urinary studies, glucuronidated forms (e.g., 11β-hydroxyandrosterone glucuronide) are enzymatically hydrolyzed prior to analysis to improve detection sensitivity . Key validation steps include calibrating against certified reference materials and adjusting for matrix effects (e.g., urine dilution via creatinine normalization) .

Q. How does 11β-hydroxyandrosterone relate to adrenal steroidogenesis pathways?

- Answer : 11β-hydroxyandrosterone is a metabolite of adrenal androgens, primarily derived from 11β-hydroxylation of androstenedione via 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). This enzyme is expressed in aldosterone-sensitive tissues (e.g., kidney, colon) and the female reproductive system, suggesting a dual role in glucocorticoid metabolism and tissue-specific androgen regulation .

Advanced Research Questions

Q. How can contradictory findings in 11β-hydroxyandrosterone levels across studies be resolved (e.g., upregulation vs. downregulation in disease states)?

- Answer : Discrepancies often arise from cohort heterogeneity (e.g., sex, age, comorbidities) and methodological variations (e.g., sample preparation, LC-MS protocols). For example, in dialysis patients, 11β-hydroxyandrosterone glucuronide was reduced in the ILCD group compared to ICR (mean difference = 13.00%, P=0.08), but statistical power limitations and confounders (e.g., concurrent medications) may obscure significance . Robust meta-analyses with stratified subpopulations and standardized protocols are recommended to resolve contradictions .

Q. What experimental designs are optimal for studying 11β-hydroxyandrosterone’s role in metabolic syndrome (MetS) and cardiovascular risk?

- Answer : Longitudinal cohort studies with multi-omics integration (e.g., metabolomics, transcriptomics) are critical. In a MetS study, 11β-hydroxyandrosterone glucuronide was associated with clustered cardiovascular risk factors, necessitating adjustments for confounding variables like glycated hemoglobin (HbA1c) and inflammatory markers (e.g., MCP-1, FGF21) . Controlled interventions (e.g., dietary modulation) paired with repeated measures ANOVA can isolate causal pathways .

Q. How does 11β-hydroxyandrosterone interact with glucocorticoid and androgen receptor signaling in non-classical tissues (e.g., placenta, ovaries)?

- Answer : In situ hybridization studies in rats reveal 11β-HSD2 expression in placental and ovarian tissues, where it modulates local glucocorticoid clearance to protect mineralocorticoid receptors (MR) from overactivation. Competitive binding assays and CRISPR-Cas9 knockout models are essential to delineate receptor-specific effects, particularly given cross-reactivity risks in immunoassays .

Q. Methodological Considerations

Q. What statistical approaches mitigate false positives in high-throughput metabolomic studies of 11β-hydroxyandrosterone?

- Answer : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) and multivariate analysis (e.g., orthogonal partial least squares-discriminant analysis, OPLS-DA) to reduce Type I errors. In studies linking 11β-hydroxyandrosterone to Firmicutes reduction, partial correlation analysis controlled for microbiome diversity indices (r=-0.47, P<0.05) .

Q. How should researchers address ethical and sampling biases in clinical studies involving 11β-hydroxyandrosterone?

- Answer : Implement stratified randomization by sex and hormonal status (e.g., menstrual phase, menopause) to minimize bias. For vulnerable populations (e.g., dialysis patients), ensure informed consent processes address data privacy and secondary use of biospecimens, per IRB guidelines .

Q. Data Interpretation Challenges

Q. Why does 11β-hydroxyandresterone glucuronide show weak correlations with inflammatory markers in some cohorts?

- Answer : Competing metabolic pathways (e.g., glutathione and tryptophan metabolism) may attenuate observed correlations. In ILCD and ICR groups, glutathione pathways negatively correlated with MCP-1 (r=-0.53 and -0.58), suggesting pathway crosstalk that masks direct steroid-inflammatory relationships . Pathway enrichment analysis (e.g., MetaboAnalyst) is advised to disentangle interactions .

Propiedades

IUPAC Name |

(3R,5S,8S,9S,10S,11S,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12+,13-,14-,15-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXFHVWJOVNKQK-PTXZMSDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301018932 | |

| Record name | 11beta-Hydroxyandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 11-Hydroxyandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002984 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57-61-4 | |

| Record name | 11β-Hydroxyandrosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11beta-Hydroxyandrosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11beta-Hydroxyandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11.BETA.-HYDROXYANDROSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JYD539GC3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 11-Hydroxyandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002984 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.